molecular formula C16H11Cl2FN4OS2 B3744752 1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B3744752
M. Wt: 429.3 g/mol
InChI Key: ZRRZIPVONLWHNK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, fluorobenzyl, and thiadiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under controlled conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiadiazole intermediate reacts with 2-fluorobenzyl chloride in the presence of a base.

    Coupling with Dichlorophenyl Isocyanate: The final step involves the reaction of the intermediate with 2,4-dichlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A compound with a similar dichlorophenyl group and applications in herbicide synthesis.

Uniqueness

1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4OS2/c17-10-5-6-13(11(18)7-10)20-14(24)21-15-22-23-16(26-15)25-8-9-3-1-2-4-12(9)19/h1-7H,8H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRZIPVONLWHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 2
1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 5
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1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

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